molecular formula C4H3ClN2O B12359953 5-chloro-5H-pyrimidin-2-one

5-chloro-5H-pyrimidin-2-one

Cat. No.: B12359953
M. Wt: 130.53 g/mol
InChI Key: YUPBWFDQFICQHX-UHFFFAOYSA-N
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Description

5-chloro-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-5H-pyrimidin-2-one typically involves the chlorination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Mechanism of Action

The mechanism of action of 5-chloro-5H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids is crucial for its biological activity .

Properties

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

YUPBWFDQFICQHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Cl

Origin of Product

United States

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